N-methyl-N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
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Overview
Description
N-methyl-N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide typically involves multiple steps. One common method involves the reaction of thiophene-3-sulfonyl chloride with N-methyl-N-phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with phenyl isocyanate to yield the oxadiazole ring. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
N-methyl-N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s sulfonamide group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
- N-phenyl-bis(trifluoromethanesulfonimide)
- MPTP hydrochloride
Uniqueness
N-methyl-N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the oxadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H15N3O3S2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-methyl-N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C19H15N3O3S2/c1-22(15-10-6-3-7-11-15)27(23,24)16-12-13-26-17(16)19-20-18(21-25-19)14-8-4-2-5-9-14/h2-13H,1H3 |
InChI Key |
UBCNRYQHSRGAAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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